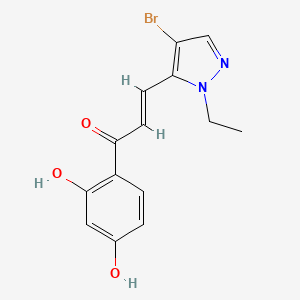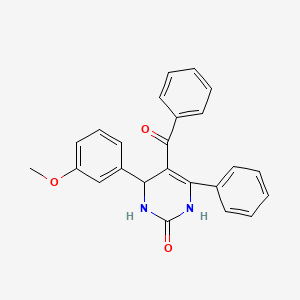![molecular formula C13H16N8O6 B10947924 N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(3-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B10947924.png)
N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(3-nitro-1H-pyrazol-1-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings substituted with nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, which undergo nitration to introduce nitro groups at specific positions. The subsequent steps involve acylation and hydrazide formation under controlled conditions, such as specific temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro groups and pyrazole rings play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETATE
- 1-(3,5-DINITRO-1H-PYRAZOL-4-YL)-3-NITRO-1H-1,2,4-TRIAZOL-5-AMINE
- 3,4-DINITRO-1-(1H-TETRAZOL-5-YL)-1H-PYRAZOL-5-AMINE
Uniqueness
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE is unique due to its specific arrangement of nitro groups and pyrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H16N8O6 |
|---|---|
Molecular Weight |
380.32 g/mol |
IUPAC Name |
N'-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]-3-(3-nitropyrazol-1-yl)propanehydrazide |
InChI |
InChI=1S/C13H16N8O6/c1-8-13(21(26)27)9(2)19(16-8)7-12(23)15-14-11(22)4-6-18-5-3-10(17-18)20(24)25/h3,5H,4,6-7H2,1-2H3,(H,14,22)(H,15,23) |
InChI Key |
IACHKUSNKQCFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B10947843.png)

![1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10947856.png)
![2-(4-bromo-1H-pyrazol-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10947870.png)
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10947875.png)
![2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide](/img/structure/B10947886.png)
![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10947894.png)
![3-[(Acetyloxy)methyl]-7-{[(3,5-dimethylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947897.png)
![N-(5-chloro-2-methylphenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10947901.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(difluoromethoxy)benzamide](/img/structure/B10947904.png)
![5-{2-[(2,4-difluorophenoxy)methyl]phenyl}-4-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10947908.png)
![4-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10947910.png)
![(5Z)-5-[4-(difluoromethoxy)benzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10947918.png)

